molecular formula C7H3BrF6N2 B13588895 4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine

4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine

Katalognummer: B13588895
Molekulargewicht: 309.01 g/mol
InChI-Schlüssel: AFEJZZZAOKJILW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H3BrF6N2. This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl groups significantly influence the electronic properties, solubility, and lipophilicity of the compound, making it a valuable entity in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine typically involves the use of palladium-catalyzed amination reactions. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This method allows for the efficient formation of the desired product with good to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in amination and coupling reactions.

    Nucleophiles: For substitution reactions.

    Bases: Such as potassium carbonate, used to deprotonate intermediates.

Major Products Formed

    Aminated Derivatives: Formed through amination reactions.

    Coupled Products: Formed through Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of trifluoromethyl groups enhances its ability to interact with biological macromolecules, potentially leading to cytotoxic effects. The compound may also bind to DNA, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-3,5-bis(trifluoromethyl)pyridin-2-amine is unique due to the presence of two trifluoromethyl groups, which significantly influence its electronic properties and reactivity. This makes it a valuable compound for various chemical and biological applications.

Eigenschaften

Molekularformel

C7H3BrF6N2

Molekulargewicht

309.01 g/mol

IUPAC-Name

4-bromo-3,5-bis(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H3BrF6N2/c8-4-2(6(9,10)11)1-16-5(15)3(4)7(12,13)14/h1H,(H2,15,16)

InChI-Schlüssel

AFEJZZZAOKJILW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=N1)N)C(F)(F)F)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.